6-Methylquinoxaline-2-carbonitrile

Lipophilicity ADME Prediction Isomer Differentiation

6-Methylquinoxaline-2-carbonitrile (CAS 14334-16-8) is a heterocyclic building block belonging to the quinoxaline-2-carbonitrile class, with the molecular formula C₁₀H₇N₃ and a molecular weight of 169.18 g/mol. It features a methyl substituent at the 6-position of the quinoxaline ring and a nitrile group at the 2-position.

Molecular Formula C10H7N3
Molecular Weight 169.18 g/mol
CAS No. 14334-16-8
Cat. No. B083207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methylquinoxaline-2-carbonitrile
CAS14334-16-8
Synonyms2-Quinoxalinecarbonitrile, 6-methyl-
Molecular FormulaC10H7N3
Molecular Weight169.18 g/mol
Structural Identifiers
SMILESCC1=CC2=NC=C(N=C2C=C1)C#N
InChIInChI=1S/C10H7N3/c1-7-2-3-9-10(4-7)12-6-8(5-11)13-9/h2-4,6H,1H3
InChIKeyMBTGMWUJJCKYKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methylquinoxaline-2-carbonitrile (CAS 14334-16-8): Physicochemical Profile and Procurement Considerations


6-Methylquinoxaline-2-carbonitrile (CAS 14334-16-8) is a heterocyclic building block belonging to the quinoxaline-2-carbonitrile class, with the molecular formula C₁₀H₇N₃ and a molecular weight of 169.18 g/mol [1]. It features a methyl substituent at the 6-position of the quinoxaline ring and a nitrile group at the 2-position. The computed XlogP is 1.6, with a topological polar surface area (TPSA) of 49.6 Ų, zero hydrogen bond donors, and three hydrogen bond acceptors [1]. This compound is commercially available from multiple suppliers at purities typically ≥97% and is primarily utilized as a synthetic intermediate in medicinal chemistry and materials science research . Its positional isomerism with 2-methyl, 3-methyl, and 7-methyl analogs gives rise to distinct physicochemical properties that influence reactivity, solubility, and biological profile, making isomer selection a critical procurement decision.

Why 6-Methylquinoxaline-2-carbonitrile Cannot Be Substituted with Other Methylquinoxaline-2-carbonitrile Isomers


The four regioisomeric methylquinoxaline-2-carbonitriles (2-, 3-, 6-, and 7-methyl) share the same molecular formula but exhibit measurably different computed lipophilicities (XlogP values ranging from 1.3 to 1.7) due to the varying electronic environment around the quinoxaline ring [1]. These differences directly impact compound partitioning in extraction and chromatographic workflows, as well as predicted membrane permeability in biological assays. More critically, the position of the methyl group dictates the reactivity of the quinoxaline ring toward electrophilic and nucleophilic substitution, as well as oxidation. Generic interchange among isomers without verifying positional identity will introduce uncontrolled variability in downstream synthetic yields, impurity profiles, and biological screening results. For procurement, specifying the exact substitution pattern is essential to ensure batch-to-batch reproducibility in lead optimization campaigns.

Quantitative Differentiation Evidence for 6-Methylquinoxaline-2-carbonitrile Versus Its Closest Analogs


Lipophilicity (XlogP) Differentiation Among Methylquinoxaline-2-carbonitrile Positional Isomers

The computed lipophilicity (XlogP) of 6-methylquinoxaline-2-carbonitrile is 1.6, which positions it between the 2-methyl isomer (XlogP = 1.3) and the 3-methyl isomer (XlogP = 1.7) [1]. This 0.3–0.4 log unit difference translates to an approximately 2–2.5 fold difference in predicted octanol-water partition coefficient relative to the 2-methyl analog. The 6-methyl substitution places the electron-donating methyl group on the benzo ring rather than the pyrazine ring, resulting in a distinct electronic distribution compared to the 2-methyl and 3-methyl isomers, which place the methyl directly on the pyrazine moiety adjacent to the nitrile group. All isomers share an identical TPSA of 49.6 Ų, making the XlogP difference the primary computable physicochemical discriminator for isomer identity verification.

Lipophilicity ADME Prediction Isomer Differentiation

6-Methyl Scaffold as the Entry Point for Bioreductive Hypoxia-Selective Cytotoxin Development

The 6-methylquinoxaline-2-carbonitrile core serves as the direct precursor to 3-amino-6(7)-methylquinoxaline-2-carbonitrile N1,N4-dioxide (L3), a ligand used in vanadyl complexes evaluated as selective hypoxia-cytotoxins [1]. In a published comparative study, the related vanadyl complex VO(L1)₂ (where L1 = 3-amino-6(7)-chloroquinoxaline-2-carbonitrile N1,N4-dioxide) exhibited a cytotoxic potency of 3.0 μM under hypoxic conditions, compared to 9.0 μM for the free ligand and 30.0 μM for the reference cytotoxin Tirapazamine [1]. The VO(L3)₂ complex incorporating the 6-methyl-substituted ligand was evaluated alongside VO(L1)₂ and VO(L2)₂ in the same study. The complexes demonstrated excellent selective cytotoxicity in hypoxia while being non-cytotoxic under normoxic conditions [1]. This demonstrates that the 6-methyl substitution pattern is pharmacologically relevant for generating bioreductive prodrug candidates.

Hypoxia-Selective Cytotoxins Bioreductive Prodrugs Vanadyl Complexes

Antimycobacterial Class Potential of Quinoxaline-2-carbonitrile Scaffolds Bearing 6-Position Substituents

Quinoxaline-2-carbonitrile derivatives with substituents at positions 3, 6, 7, and 8 have been systematically evaluated for activity against Mycobacterium tuberculosis [1]. In the 2002 study by Ortega et al., most 1,4-di-N-oxide derivatives of quinoxaline-2-carbonitriles strongly inhibited bacterial growth in the first-level in vitro screening (TAACF Antituberculosis Screen Program), whereas compounds lacking the N-oxide moieties showed low or no activity (growth inhibition of only 17% and 39% reported for non-oxide analogs) [1]. One specific derivative (compound 4) achieved a Selectivity Index of 7.95 [1]. The 6-position methyl substitution pattern falls within the SAR explored in this study. A subsequent 2024 study on quinoxaline di-N-oxides containing amino acid side chains reported antitubercular IC₅₀ values ranging from 4.28 to 49.95 μM for the most active analogs [2].

Antituberculosis Mycobacterium tuberculosis Quinoxaline 1,4-di-N-oxide

Crystal Structure of the 3-Methyl Analog Establishes Planarity and Hydrogen-Bonding Network of the Methylquinoxaline-2-carbonitrile Scaffold

Single-crystal X-ray diffraction data for 3-methylquinoxaline-2-carbonitrile (CAS 17357-88-9), a close positional analog of the target compound, has been deposited with the Cambridge Crystallographic Data Centre (CCDC 643118) [1]. The molecule is essentially planar (maximum deviation: 0.067 Å for the methyl carbon atom), and the crystal packing is stabilized by a network of weak hydrogen-bonding interactions involving all three nitrogen atoms, forming molecular layers parallel to the ac plane with an interlayer distance of ~3.74 Å [1]. The planarity of the quinoxaline core is a conserved structural feature expected to extend to the 6-methyl isomer, which differs only in the position of the methyl substituent. This crystallographic data provides a structural baseline for computational docking studies and solid-form characterization of derivatives synthesized from the 6-methylquinoxaline-2-carbonitrile scaffold.

X-ray Crystallography Solid-State Structure Molecular Packing

Recommended Procurement and Application Scenarios for 6-Methylquinoxaline-2-carbonitrile


Synthesis of Bioreductive Hypoxia-Selective Prodrug Candidates

The 6-methylquinoxaline-2-carbonitrile scaffold is a direct precursor for preparing 3-amino-6-methylquinoxaline-2-carbonitrile 1,4-dioxide derivatives. These N-oxide compounds serve as ligands for vanadyl, palladium, and copper complexes evaluated as hypoxia-selective cytotoxins, as demonstrated in the work of Vieites et al. (2006), where the methyl-substituted ligand L3 formed complexes with enhanced hypoxic cytotoxicity over normoxic conditions [1]. Researchers developing metal-based bioreductive prodrugs for targeting hypoxic tumor regions should select the 6-methyl isomer to ensure the correct electronic and steric environment at the benzo ring position, which influences the redox potential and biological selectivity of the resulting metal complexes.

Antimycobacterial Drug Discovery Leveraging Quinoxaline-2-carbonitrile 1,4-di-N-oxide Chemistry

The quinoxaline-2-carbonitrile class, including 6-methyl-substituted variants, has a validated track record in antituberculosis screening programs. Ortega et al. (2002) demonstrated that 1,4-di-N-oxide derivatives of quinoxaline-2-carbonitriles strongly inhibit M. tuberculosis growth in the TAACF screening cascade, with Selectivity Indices reaching 7.95 for optimized compounds [1]. Medicinal chemistry teams pursuing novel antimycobacterial agents should procure the 6-methyl variant to explore the SAR at the benzo ring position, as both 6- and 7-substituents have been shown to modulate antimycobacterial potency in related quinoxaline-2-carboxylate 1,4-dioxide series.

Physicochemical Property-Driven Isomer Selection for ADME Optimization

When designing compound libraries for oral bioavailability optimization, the computed XlogP of 1.6 for 6-methylquinoxaline-2-carbonitrile provides a favorable intermediate lipophilicity profile between the more polar 2-methyl isomer (XlogP = 1.3) and the more lipophilic 3-methyl isomer (XlogP = 1.7) [1]. This property is particularly relevant for central nervous system (CNS) drug discovery programs where the optimal LogP range for blood-brain barrier penetration is approximately 1.5–3.0. The zero rotatable bonds and TPSA of 49.6 Ų further support the use of this scaffold in lead-like compound collections.

Synthetic Intermediate for Heterocyclic Library Construction

The nitrile group at the 2-position of 6-methylquinoxaline-2-carbonitrile serves as a versatile synthetic handle for transformation into carboxamides, carboxylic acids, tetrazoles, and amidines, while the 6-methyl group on the benzo ring remains available for further functionalization through electrophilic substitution or oxidation. This dual orthogonal reactivity enables the construction of diverse heterocyclic libraries from a single starting material. The compound is commercially available at ≥97% purity from multiple suppliers including MolCore, supporting its use in parallel synthesis and medicinal chemistry campaigns .

Quote Request

Request a Quote for 6-Methylquinoxaline-2-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.